molecular formula C17H19FN6O B11773697 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B11773697
M. Wt: 342.4 g/mol
InChI Key: PGMLRDBOLWZBLM-UHFFFAOYSA-N
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Description

8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyrazine core, a fluorobenzyl group, and an aminopiperidine moiety

Preparation Methods

The synthesis of 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyrazine core, followed by the introduction of the fluorobenzyl group and the aminopiperidine moiety. The reaction conditions may vary, but common methods include:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of the Aminopiperidine Moiety: This step often involves reductive amination or other suitable coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for designing new compounds with desired properties.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can be compared with other similar compounds, such as:

    8-(4-Methylpiperidin-1-yl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: This compound has a similar core structure but different substituents, leading to variations in reactivity and applications.

    8-(4-Hydroxypiperidin-1-yl)-2-(4-bromobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one:

Properties

Molecular Formula

C17H19FN6O

Molecular Weight

342.4 g/mol

IUPAC Name

8-(4-aminopiperidin-1-yl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C17H19FN6O/c18-13-3-1-12(2-4-13)11-24-17(25)23-10-7-20-15(16(23)21-24)22-8-5-14(19)6-9-22/h1-4,7,10,14H,5-6,8-9,11,19H2

InChI Key

PGMLRDBOLWZBLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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